molecular formula C7H15NO B1589913 (1R,2R)-2-(Methylamino)cyclohexanol CAS No. 21651-83-2

(1R,2R)-2-(Methylamino)cyclohexanol

Cat. No.: B1589913
CAS No.: 21651-83-2
M. Wt: 129.2 g/mol
InChI Key: HILGAVODIXBHHR-RNFRBKRXSA-N
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Description

(1R,2R)-2-(Methylamino)cyclohexanol is a chiral compound with significant importance in various fields of chemistry and biology. It is characterized by the presence of a cyclohexanol ring substituted with a methylamino group. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(Methylamino)cyclohexanol typically involves the selective N-monomethylation of primary amines and nitro compounds. Various methylating agents such as methanol, formaldehyde, formic acid, and dimethyl carbonate are used under controlled conditions to achieve the desired selectivity . The reaction conditions often require the use of homogeneous and heterogeneous catalysts to facilitate the methylation process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale catalytic processes. These processes are designed to optimize yield and purity while minimizing by-products. The use of flow microreactors has been explored to enhance the efficiency and sustainability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(Methylamino)cyclohexanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce secondary amines or alcohols.

Scientific Research Applications

(1R,2R)-2-(Methylamino)cyclohexanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of dyes, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(Methylamino)cyclohexanol involves its interaction with specific molecular targets and pathways. The methylamino group plays a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: A simple alcohol with a cyclohexane ring, lacking the methylamino group.

    N-Methylcyclohexylamine: Similar structure but with a different stereochemistry and functional group arrangement.

    Cyclohexanone: An oxidized form of cyclohexanol, used in various chemical syntheses.

Uniqueness

(1R,2R)-2-(Methylamino)cyclohexanol is unique due to its specific stereochemistry and the presence of both a hydroxyl and a methylamino group. This combination imparts distinct reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(1R,2R)-2-(methylamino)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-8-6-4-2-3-5-7(6)9/h6-9H,2-5H2,1H3/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILGAVODIXBHHR-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CCCC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50511373
Record name (1R,2R)-2-(Methylamino)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21651-83-2
Record name (1R,2R)-2-(Methylamino)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of (2-hydroxy-cyclohexyl)-carbamic acid ethyl ester (2.06 g, 11.0 mmol, 1.0 eq.) in THF (80 mL) was added LiAlH4 (1.09 g, 28.7 mmol, 2.6 eq.) and the resulting mixture was heated at 65° C. for 2 h. The reaction mixture was cooled to 0° C., quenched with water, and the separated aqueous phase was extracted with 3×EtOAc. The combined organic phase was dried over MgSO4, filtered and concentrated to give 2-methylamino-cyclohexanol (1.19 g, 84%).
Quantity
2.06 g
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Cyclohexene oxide (147 g, 1.5 mol) was dissolved in a ethanolic 8 M methylamine solution (750 ml) and stirred at 40° C. for 16 h. The reaction mixture was concentrated in vacuo to give racemic 2-methylaminocyclohexanol as a slightly brown oil (195 g, 100%). According to GC-analysis this product was 99+% pure and used without further purification.
Quantity
147 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step One
Name
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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